molecular formula CH6N6O5 B14250391 2-Amino-1-nitroguanidine;nitric acid CAS No. 187227-89-0

2-Amino-1-nitroguanidine;nitric acid

Cat. No.: B14250391
CAS No.: 187227-89-0
M. Wt: 182.10 g/mol
InChI Key: FMAXRAJQUCPQHD-UHFFFAOYSA-N
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Description

2-Amino-1-nitroguanidine;nitric acid is a high-energy nitrogen-rich compound known for its good detonation properties and low sensitivities. It has a central carbon atom with three small groups around it, including an amino group, a hydrazine group, and a nitroxyl group

Preparation Methods

The synthesis of 2-Amino-1-nitroguanidine typically involves the hydrazinolysis of nitroguanidine. This process can be carried out by reacting nitroguanidine with hydrazine under controlled conditions . The compound can also be protonated by strong mineral acids or acidic heterocycles to form various salts, such as nitrate and perchlorate salts . Industrial production methods often involve the use of nitric acid and other reagents to achieve the desired product.

Chemical Reactions Analysis

2-Amino-1-nitroguanidine undergoes various types of chemical reactions, including:

    Reduction Reactions: These reactions involve the reduction of the nitro group to form different products.

    Acylation Reactions: The compound can react with acylating agents to form acylated derivatives.

    Salification Reactions: It can form salts with various acids.

    Coordination Reactions: The compound can coordinate with metal ions to form complexes.

    Aldimine Condensation Reactions: It can undergo condensation reactions with aldehydes to form aldimines.

    Cyclization Reactions: The compound can cyclize to form ring structures.

    Azide Reactions: It can react with azides to form azido derivatives.

Common reagents used in these reactions include reducing agents, acylating agents, acids, metal salts, aldehydes, and azides

Scientific Research Applications

2-Amino-1-nitroguanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-nitroguanidine involves its ability to undergo various chemical reactions, leading to the formation of energetic materials. The molecular targets and pathways involved in these reactions include the reduction of the nitro group, coordination with metal ions, and the formation of salts and complexes .

Comparison with Similar Compounds

2-Amino-1-nitroguanidine is unique due to its simple molecular structure and high reactivity. Similar compounds include:

These compounds share similar properties but differ in their molecular structures and specific applications.

Properties

CAS No.

187227-89-0

Molecular Formula

CH6N6O5

Molecular Weight

182.10 g/mol

IUPAC Name

2-amino-1-nitroguanidine;nitric acid

InChI

InChI=1S/CH5N5O2.HNO3/c2-1(4-3)5-6(7)8;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4)

InChI Key

FMAXRAJQUCPQHD-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(N)N[N+](=O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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